molecular formula C10H8ClN3O2 B12011737 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-25-9

4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B12011737
CAS No.: 61959-25-9
M. Wt: 237.64 g/mol
InChI Key: KIUVORKESFOPGM-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring .

Scientific Research Applications

4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but with different substituents.

    4-(2-methylbenzyl)-1,2,4-triazine-3,5(2H,4H)-dione: Contains a methyl group instead of a chlorine atom.

Uniqueness

4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorobenzyl group can enhance its binding affinity to certain targets and alter its pharmacokinetic properties .

Properties

CAS No.

61959-25-9

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H8ClN3O2/c11-8-4-2-1-3-7(8)6-14-9(15)5-12-13-10(14)16/h1-5H,6H2,(H,13,16)

InChI Key

KIUVORKESFOPGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=NNC2=O)Cl

Origin of Product

United States

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